molecular formula C13H16N2O3 B13846412 N-nitroso-Ritalinic Acid

N-nitroso-Ritalinic Acid

Cat. No.: B13846412
M. Wt: 248.28 g/mol
InChI Key: IZFMPRQXSKWFOA-UHFFFAOYSA-N
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Description

N-nitroso-Ritalinic Acid is a derivative of Ritalinic Acid, which is a major metabolite of the psychostimulant drug methylphenidate

Preparation Methods

Synthetic Routes and Reaction Conditions: N-nitroso-Ritalinic Acid can be synthesized from Ritalinic Acid through a nitrosation reaction. This involves the reaction of Ritalinic Acid with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions at low temperatures to prevent the decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-nitroso-Ritalinic Acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-nitroso-Ritalinic Acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

N-nitroso-Ritalinic Acid can be compared with other nitroso compounds, such as nitrosobenzene and nitrosopyridine. These compounds share similar chemical properties but differ in their reactivity and applications. For example:

    Nitrosobenzene: Known for its use in catalytic enantioselective reactions.

    Nitrosopyridine: Used in the synthesis of heterocyclic compounds.

This compound is unique due to its specific structure and the presence of the Ritalinic Acid moiety, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Nitrosobenzene
  • Nitrosopyridine
  • Nitrosoalkanes

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid

InChI

InChI=1S/C13H16N2O3/c16-13(17)12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)14-18/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)

InChI Key

IZFMPRQXSKWFOA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)N=O

Origin of Product

United States

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